molecular formula C9H10BrFO2 B14028526 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene

1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene

Cat. No.: B14028526
M. Wt: 249.08 g/mol
InChI Key: FPBPCHILJVWANW-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, featuring bromine, fluorine, methoxy, and methoxymethyl substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-methoxy-4-(methoxymethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Scientific Research Applications

1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effects of the methoxy groups. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .

Comparison with Similar Compounds

  • 1-Bromo-3-fluoro-4-methoxy-2-[(methylsulfonyl)methyl]benzene
  • 1-Fluoro-3-bromobenzene
  • 1-Bromo-3-methoxy-5-trifluoromethyl-benzene

Comparison: 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct electronic and steric effects. Compared to similar compounds, it offers a different balance of reactivity and stability, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

1-bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene

InChI

InChI=1S/C9H10BrFO2/c1-12-5-6-3-4-7(10)9(13-2)8(6)11/h3-4H,5H2,1-2H3

InChI Key

FPBPCHILJVWANW-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=C(C=C1)Br)OC)F

Origin of Product

United States

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